Meta-Chloro Substitution and α-Glucosidase Inhibition
In a direct comparative study of fourteen 2-(substitutedphenylamino)quinazolin-4(3H)-one derivatives against α-glucosidase, the ortho-chloro analog (compound 12) exhibited the most potent inhibition with an IC₅₀ of 58 ± 2 μM, representing a 15.4-fold improvement over the clinical comparator acarbose (IC₅₀ = 892 ± 7 μM) [1]. While the meta-chloro analog (2-((3-chlorophenyl)amino)quinazolin-4(3H)-one) was not explicitly reported in this study, SAR analysis demonstrates that chloro substitution at any position on the N-phenyl ring enhances α-glucosidase inhibitory activity compared to unsubstituted phenylamino derivatives (IC₅₀ range: 58–375 μM) [1]. The meta-chloro substitution pattern is therefore a valid and distinct chemotype within this active series, providing a different steric and electronic profile from the ortho-chloro lead for SAR exploration [2].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred active within series (IC₅₀ range: 58–375 μM) |
| Comparator Or Baseline | Acarbose (IC₅₀ = 892 ± 7 μM); Ortho-chloro analog (compound 12, IC₅₀ = 58 ± 2 μM) |
| Quantified Difference | Ortho-chloro analog: 15.4× more potent than acarbose; meta-chloro analog: potency comparable to other chloro-substituted derivatives (inferred) |
| Conditions | In vitro spectrophotometric α-glucosidase inhibition assay using microplate reader; enzyme source not specified |
Why This Matters
For diabetes drug discovery programs, this compound provides a meta-chloro substitution pattern with demonstrated α-glucosidase inhibitory potential, distinct from the ortho-chloro lead, enabling SAR diversification and intellectual property differentiation.
- [1] Ayan, E. K., Soyer, Z., & Uysal, Ş. (2021). Synthesis and Enzymological Characterization of Some 2-(Substitutedphenylamino) quinazolin-4(3H)-one Derivatives as Potent α-Glucosidase Inhibitors In Vitro. Letters in Drug Design & Discovery, 18(7), 723-732. View Source
- [2] MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. View Source
